1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine
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Overview
Description
1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine is a complex organic compound with the molecular formula C18H23NO3S This compound features a piperidine ring substituted with a sulfonyl group attached to a 4-ethoxynaphthyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine typically involves the sulfonylation of 4-ethoxynaphthalene followed by the introduction of the piperidine ring. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonylation process. Common reagents include sulfur trioxide (SO3) and sulfuric acid (H2SO4) for the sulfonylation step .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxy-1-naphthaldehyde or 4-ethoxy-1-naphthoic acid.
Scientific Research Applications
1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-[(4-Methoxynaphthyl)sulfonyl]-3-methylpiperidine
- 1-[(4-Propoxynaphthyl)sulfonyl]-3-methylpiperidine
- 1-[(4-Butoxynaphthyl)sulfonyl]-3-methylpiperidine
Uniqueness: 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing the compound’s ability to interact with biological membranes and proteins .
Properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-17-10-11-18(16-9-5-4-8-15(16)17)23(20,21)19-12-6-7-14(2)13-19/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMKMBYMJIHUSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCC(C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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